2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
Description
Properties
IUPAC Name |
2-amino-N-(3-pyrrolidin-1-ylphenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-3-9-15(17)16(20)18-13-7-6-8-14(12-13)19-10-4-5-11-19/h6-8,12,15H,2-5,9-11,17H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTUEVOINOULMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a nucleophilic substitution reaction, where a halogenated phenyl compound reacts with the pyrrolidine derivative.
Introduction of the Amino Group: The amino group is added through reductive amination, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key steps include:
Raw Material Sourcing: High-purity starting materials are sourced to minimize impurities.
Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum efficiency.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Information
- IUPAC Name : 2-amino-N-(3-pyrrolidin-1-ylphenyl)hexanamide
- PubChem CID : 47002990
- InChI Key : LOTUEVOINOULMC-UHFFFAOYSA-N
Pharmacological Research
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide has shown promise in pharmacological studies, particularly in the following areas:
- Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems. Research indicates that derivatives of this compound may influence dopamine and serotonin pathways, which are crucial in treating mood disorders and neurological conditions.
- Analgesic Properties : Preliminary studies have indicated that compounds with similar structures exhibit analgesic effects. This compound may serve as a lead for developing new pain management therapies.
Biochemical Applications
The compound's unique structure allows it to serve as a valuable tool in biochemical research:
- Enzyme Inhibition Studies : Due to its amide functional group, this compound can be investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This could lead to insights into metabolic disorders.
- Drug Design and Development : Its structural features make it a candidate for modifications that could enhance bioavailability or target specificity in drug design.
Synthetic Chemistry
In synthetic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules:
- Building Block for Synthesis : The pyrrolidine ring offers a reactive site for further functionalization, making it a versatile building block in organic synthesis.
Data Table of Applications
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry explored the effects of similar compounds on serotonin receptors. The findings suggest that modifications to the pyrrolidine moiety can enhance receptor affinity and selectivity.
Case Study 2: Analgesic Activity
Research conducted at a pharmacology lab demonstrated that compounds analogous to this compound exhibited significant pain relief in animal models, indicating potential for development as analgesics.
Mechanism of Action
The mechanism of action of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Key Observations :
Structural Differences: The target compound lacks the ethoxy linker present in 23e–23g, with the pyrrolidine group directly attached to the phenyl ring. This may reduce conformational flexibility and alter electronic properties compared to 23g .
Synthetic Efficiency: Compound 23g exhibited the highest yield (72.6%), suggesting that pyrrolidine-containing derivatives may be more synthetically accessible than diethylamino (23e) or piperidine (23f) analogs .
Spectral and Analytical Consistency :
- All three analogs (23e–23g) showed matching HRMS and NMR profiles, confirming structural integrity. The target compound’s spectral data would likely differ due to its distinct substitution pattern .
Broader Hexanamide Derivatives
A structurally distinct hexanamide analog, (S)-2,6-Diamino-N-(4-(5-amino-6,8-difluoro-7-methyl-4-oxo-4H-chromen-2-yl)-2-fluorophenyl)hexanamide (), features a fluorinated chromenyl-phenyl group and dual amino groups on the hexanamide chain. While this compound shares the hexanamide backbone, its bulky chromenyl substituent and fluorination pattern suggest divergent applications, such as kinase inhibition or fluorescence-based assays, compared to the pyrrolidine-focused target compound .
Implications of Structural Variations
- Bioactivity : The direct attachment of pyrrolidine in the target compound may enhance interactions with hydrophobic binding pockets compared to ethoxy-linked analogs (23e–23g).
- Solubility: The 2-amino group in the target compound could improve aqueous solubility relative to non-amino-substituted analogs, though this requires experimental validation.
Biological Activity
Overview
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide, with the molecular formula C16H25N3O, is a synthetic organic compound notable for its diverse biological activities. This compound features an amino group, a pyrrolidine ring, and a phenyl ring, which contribute to its pharmacological potential. Research has indicated that it exhibits a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidiabetic, and antimalarial properties .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Interactions : Similar compounds have been shown to interact with multiple receptors, including serotonin receptors and others involved in neurotransmission .
- Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways and cellular functions. For instance, it has been observed to affect the expression of genes related to metabolic processes.
- Cellular Effects : The compound alters cell signaling pathways and gene expression, which can lead to changes in cellular metabolism and function.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains. |
| Antiviral | Inhibits viral replication in specific models. |
| Anticancer | Induces apoptosis in cancer cell lines. |
| Antidiabetic | Modulates glucose metabolism and insulin sensitivity. |
| Antimalarial | Active against Plasmodium species responsible for malaria. |
| Anticholinesterase | Inhibits acetylcholinesterase activity, potentially benefiting neurodegenerative conditions. |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
- Anticancer Potential : In vitro studies revealed that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase pathways, leading to cell death .
- Antidiabetic Effects : Research indicated that the compound improved insulin sensitivity in diabetic animal models, suggesting its potential as a therapeutic agent for diabetes management.
- Neuroprotective Effects : The anticholinesterase activity of the compound was explored in models of Alzheimer's disease, where it demonstrated the ability to enhance cognitive function by inhibiting acetylcholinesterase .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Studies indicate that it has favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, contributing to its efficacy as a potential therapeutic agent .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide?
Answer:
The synthesis typically involves solution-phase amide coupling reactions, where hexanoic acid derivatives are coupled with 3-(pyrrolidin-1-yl)aniline precursors. Key steps include:
- Activation of carboxylic acids : Use of coupling agents like HATU or EDCI to form reactive intermediates.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the product.
- Quality control : HPLC (≥98% purity) and NMR (¹H/¹³C) for structural validation.
Methodological alignment with chemical engineering design principles (e.g., process control and reaction optimization) is critical to ensure reproducibility .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- Structural elucidation : ¹H/¹³C NMR to confirm the hexanamide backbone and pyrrolidine substitution pattern.
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation.
- Stability testing : Accelerated degradation studies under varied pH/temperature conditions, analyzed via UPLC-MS .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts.
- Cell viability studies : MTT or resazurin assays in relevant cell lines (e.g., cancer or neuronal models).
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.
Methodological rigor requires adherence to theoretical frameworks linking molecular structure to hypothesized biological mechanisms .
Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?
Answer:
A 2³ factorial design can systematically evaluate variables:
- Factors : Temperature (25–60°C), catalyst loading (0.1–1.0 eq.), and solvent polarity (DMF vs. THF).
- Responses : Yield, purity, and reaction time.
Statistical analysis (ANOVA) identifies significant interactions, enabling robust process optimization. This approach aligns with principles of experimental design in chemical engineering .
Advanced: What in silico strategies predict the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound?
Answer:
- ADMET prediction : Tools like SwissADME or ADMETlab2.0 to estimate solubility, bioavailability, and blood-brain barrier penetration.
- Molecular dynamics (MD) simulations : Analyze binding stability with targets (e.g., 50-ns simulations in GROMACS).
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data.
Theoretical frameworks must guide parameter selection to ensure biological relevance .
Advanced: How do structural modifications (e.g., pyrrolidine substitution) impact target engagement and selectivity?
Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., piperidine vs. pyrrolidine) and compare IC₅₀ values.
- Co-crystallization studies : X-ray crystallography to visualize binding modes and identify critical interactions (e.g., hydrogen bonds with kinase active sites).
- Computational docking : AutoDock Vina to rank binding affinities across homologous targets.
Methodological integration of empirical and computational data resolves contradictions in SAR hypotheses .
Advanced: What in vivo models are appropriate for evaluating efficacy and toxicity?
Answer:
- Rodent models : Pharmacokinetic studies (IV/PO administration) to determine AUC, Cₘₐₓ, and half-life.
- Disease models : Efficacy testing in transgenic mice (e.g., Alzheimer’s or oncology models) with biomarker endpoints (e.g., Aβ plaque reduction).
- Toxicology : Repeat-dose studies (28-day) with histopathology and serum chemistry.
Experimental design must align with ontological assumptions about disease mechanisms to ensure translational validity .
Advanced: How can contradictions in published data on this compound’s mechanism be resolved?
Answer:
- Meta-analysis : Systematically compare datasets across studies, adjusting for variables like assay conditions (e.g., ATP concentration in kinase assays).
- Orthogonal validation : Confirm key findings using alternative methods (e.g., CRISPR knockdown alongside pharmacological inhibition).
- Bayesian statistics : Quantify uncertainty in conflicting results and identify consensus mechanisms.
This process requires explicit linkage to theoretical frameworks to contextualize discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
